N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14787801
Molecular Formula: C20H19N5O2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N5O2 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)indol-4-yl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H19N5O2/c1-27-11-10-25-9-7-15-16(5-2-6-19(15)25)22-20(26)18-12-17(23-24-18)14-4-3-8-21-13-14/h2-9,12-13H,10-11H2,1H3,(H,22,26)(H,23,24) |
| Standard InChI Key | SGNSFVCPVOKIQO-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Introduction
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structural features, which include an indole moiety, a pyrazole ring, and a pyridine group. The presence of a methoxyethyl group enhances its solubility and may influence its pharmacokinetic properties.
Synthesis and Chemical Reactions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step synthetic pathways. These pathways often include reactions typical of pyrazole derivatives, such as condensation reactions and cyclization processes.
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Starting Materials: The synthesis begins with appropriate starting materials, such as indole derivatives and pyrazole precursors.
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Condensation Reactions: These reactions are used to form the pyrazole ring and attach the pyridine group.
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Cyclization Processes: These steps are crucial for forming the final heterocyclic structure.
Biological Activity and Potential Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has been investigated for its biological activity, particularly as an antagonist of serotonin receptors. The serotonin receptor subtype 5-HT2B is implicated in various physiological processes, including mood regulation and vascular function. Compounds that modulate this receptor can have therapeutic implications in treating conditions such as anxiety and depression.
| Biological Activity | Potential Applications |
|---|---|
| Serotonin Receptor Antagonism | Anxiety and Depression Treatment |
| Potential Neuropharmacological Effects | Mood Regulation and Vascular Function |
Research Findings and Future Directions
Research on N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is ongoing, with a focus on understanding its pharmacological profile and optimizing its synthesis for improved biological activity. Techniques such as radioligand binding assays and functional assays in cellular systems are employed to determine its binding affinity to serotonin receptors.
Future studies should aim to elucidate the compound's mechanism of action and explore its potential therapeutic applications in more detail. Additionally, modifications to the compound's structure could lead to enhanced biological activity or improved pharmacokinetic properties.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide, including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(4-fluorophenyl)-5-(pyridin-3-yl)pyrazole-3-carboxamide] | Fluorinated Phenyl Group | Antagonist Activity on Serotonin Receptors |
| N-[1-(2-hydroxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole | Hydroxyethyl Instead of Methoxyethyl | Potentially Similar Receptor Interactions |
| 5-(Pyridin-2-yl)-N-(2-methoxyethyl)pyrazole | Lacks Indole Structure | Different Receptor Specificity |
These comparisons highlight the unique combination of structural features in N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide, which may enhance its pharmacological properties compared to other similar compounds.
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